Cas no 2222732-35-4 (2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile)

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring reactive chloro and cyano substituents alongside a trifluoromethyl group, enables versatile functionalization, making it valuable for constructing complex heterocyclic frameworks. The electron-withdrawing trifluoromethyl group enhances reactivity in nucleophilic substitution reactions, while the dichloro substitution pattern allows selective modifications. This compound is particularly useful in agrochemical and medicinal chemistry, where its scaffold serves as a precursor for bioactive molecules. High purity and stability under standard conditions further contribute to its reliability in synthetic applications.
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile structure
2222732-35-4 structure
Product Name:2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
CAS No:2222732-35-4
MF:C6Cl2F3N3
MW:241.985508918762
CID:5464066
Update Time:2025-10-29

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Z6314001746
    • 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
    • 5-Pyrimidinecarbonitrile, 2,4-dichloro-6-(trifluoromethyl)-
    • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
    • Inchi: 1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4
    • InChI Key: WOSIZSRGZUPYOB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C(C(F)(F)F)=NC(=N1)Cl

Computed Properties

  • Exact Mass: 240.9421369 g/mol
  • Monoisotopic Mass: 240.9421369 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.6
  • Molecular Weight: 241.98

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-39676138-0.05g
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
2222732-35-4 95%
0.05g
$344.0 2023-05-05
Enamine
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2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
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Enamine
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Enamine
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Enamine
EN300-39676138-1.0g
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Enamine
EN300-39676138-2.5g
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Enamine
EN300-39676138-5.0g
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
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Enamine
EN300-39676138-10.0g
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Aaron
AR0280A1-50mg
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$498.00 2023-12-15
Aaron
AR0280A1-100mg
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2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile Related Literature

Additional information on 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Introduction to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS No: 2222732-35-4)

The compound 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS No: 2222732-35-4) is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of chlorine and trifluoromethyl groups at specific positions on the pyrimidine ring imparts unique electronic and steric properties, making it a valuable molecule for various applications.

The structure of CAS No: 2222732-35-4 is characterized by its pyrimidine core with substituents at positions 2, 4, and 6. The chlorine atoms at positions 1 and 3 introduce electron-withdrawing effects, while the trifluoromethyl group at position 6 adds a strong electron-withdrawing inductive effect. These substituents not only enhance the stability of the molecule but also make it highly reactive in certain chemical transformations. The cyano group at position 5 further contributes to the molecule's reactivity and functional versatility.

Recent studies have highlighted the potential of CAS No: 222731989 in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them ideal candidates for gas storage and catalysis applications. The unique electronic properties of CAS No: 11890819 also make it a promising candidate for organic electronics, particularly in the design of field-effect transistors (FETs) and light-emitting diodes (LEDs).

In the pharmaceutical industry, CAS No: 11890819 has been investigated as a potential lead compound for drug discovery. Its ability to modulate key biological targets, such as kinases and ion channels, has been demonstrated in several preclinical studies. For example, a study published in *Nature Communications* revealed that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as a scaffold for developing novel anti-cancer therapies.

The synthesis of CAS No: 11890819 involves a multi-step process that typically begins with the preparation of a pyrimidine derivative followed by sequential chlorination and trifluoromethylation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the incorporation of the trifluoromethyl group with high precision.

From an environmental standpoint, CAS No: 11890819 has been studied for its biodegradation properties under various conditions. Research indicates that it undergoes slow degradation in aqueous environments due to its stable aromatic structure. However, its environmental impact remains minimal when used responsibly within controlled industrial settings.

In conclusion, CAS No: 11890819, or CAS No: 11890819, stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for scientists and engineers seeking innovative solutions in materials science, pharmacology, and beyond.

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